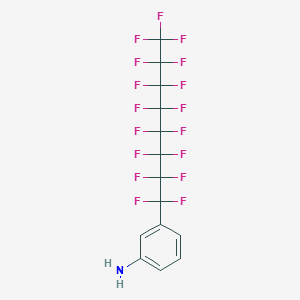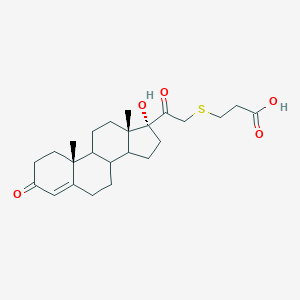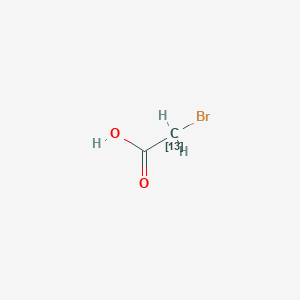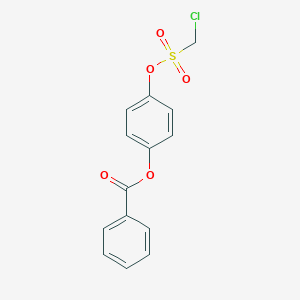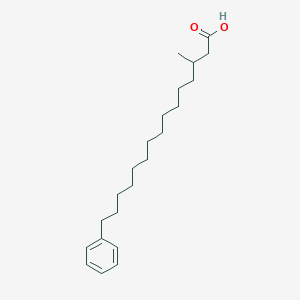
Noviflumuron
Übersicht
Beschreibung
Noviflumuron is a benzoylphenyl urea insect growth regulator that acts as a chitin synthesis inhibitor. It is primarily used as an active ingredient in termite baiting systems. This compound was first synthesized by Dow AgroSciences in 1995 and has since been developed for use in controlling a variety of household and structural insect pests, including termites, cockroaches, fleas, ants, and houseflies .
Wissenschaftliche Forschungsanwendungen
Noviflumuron has a wide range of applications in scientific research, particularly in the fields of entomology and pest control:
Termite Control: this compound is highly effective in eliminating subterranean termite colonies.
Cockroach Management: It has shown significant efficacy in reducing cockroach populations when used in bait formulations.
Ant Control: Studies have demonstrated its effectiveness in controlling various ant species, including Pharaoh’s ants and Argentine ants.
Flea Control: this compound exhibits ovicidal activity against fleas, making it useful in managing flea infestations.
Wirkmechanismus
Target of Action
Noviflumuron primarily targets the chitin synthesis enzyme 1 (CHS1) in insects . This enzyme plays a crucial role in the synthesis of chitin, a key component of the insect exoskeleton. By targeting this enzyme, this compound disrupts the normal growth and development of insects.
Mode of Action
This compound acts as a chitin synthesis inhibitor . It interferes with the action of CHS1, thereby inhibiting the catalysis of chitin polymerization . This disruption prevents insects from undergoing normal molting or pupation, leading to their death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the chitin biosynthesis pathway . By inhibiting CHS1, this compound disrupts the synthesis of chitin, a critical component of the insect exoskeleton. This disruption affects the downstream effects of the pathway, including the normal growth and development of the insect.
Pharmacokinetics
This compound exhibits a slow clearance rate from the bodies of insects . It has a half-life of approximately 29 days, which is significantly longer than that of hexaflumuron, another chitin synthesis inhibitor . This slow clearance rate, combined with this compound’s high potency, contributes to its effectiveness as an insecticide .
Result of Action
The primary result of this compound’s action is the disruption of normal insect growth and development . Insects exposed to this compound are unable to undergo normal molting or pupation, leading to their death . Additionally, this compound has been shown to hinder the egg-laying and egg-hatching abilities of queen termites .
Action Environment
This compound is used in various environments to control a wide range of pests, including termites, ants, cockroaches, fleas, and flies . Its action, efficacy, and stability can be influenced by environmental factors such as temperature, humidity, and the presence of other organisms.
Biochemische Analyse
Biochemical Properties
Noviflumuron primarily affects the chitin biosynthesis pathway. It inhibits CHS1, a key enzyme in this pathway, disrupting the synthesis of chitin, a critical component of the insect exoskeleton. This disruption affects the downstream effects of the pathway, including the normal growth and development of the insect.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, in subterranean termite colonies, this compound interferes with the molting process of individual workers . This interference allows sufficient time for the acquisition of a colony-wide lethal dose prior to widespread mortality . As workers progressively die, the colony eventually collapses .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily by inhibiting the enzyme CHS1, which catalyzes the polymerization of chitin. This inhibition disrupts the normal growth and development of insects, leading to their death.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown significantly greater potency and faster speed of action compared with the commercial standard hexaflumuron . This compound was cleared from termites in a first-order process with a half-life of approximately 29 days .
Dosage Effects in Animal Models
The systemic dose of this compound required to result in toxicity of Reticulitermes flavipes was found to be at least two- to three-fold less than that of hexaflumuron . This suggests that this compound is more potent and requires a lower dosage to achieve the same effects.
Metabolic Pathways
This compound is involved in the chitin biosynthesis pathway. It interacts with the enzyme CHS1, inhibiting the synthesis of chitin.
Transport and Distribution
This compound is efficiently transferred from treated to untreated termites by trophallaxis . This process allows this compound to be distributed within the termite colony, leading to widespread effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Noviflumuron involves the reaction of 3,5-dichloro-2-fluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to maintain consistency and quality. The final product is usually formulated into baits or other delivery systems for pest control applications .
Analyse Chemischer Reaktionen
Types of Reactions: Noviflumuron primarily undergoes substitution reactions due to the presence of halogen atoms and the benzoylphenyl urea structure. It can also participate in hydrolysis under acidic or basic conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. These reactions are typically carried out in organic solvents like dichloromethane or acetonitrile.
Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.
Major Products: The major products formed from these reactions include substituted benzoylphenyl ureas and various hydrolysis products depending on the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Hexaflumuron: Another benzoylphenyl urea insect growth regulator used in termite baiting systems. .
Diflubenzuron: A benzoylphenyl urea insecticide used in agriculture and forestry.
Uniqueness of Noviflumuron: this compound is unique due to its higher potency and faster action compared to other benzoylphenyl urea compounds. It is also more effective at lower concentrations and has a broader spectrum of activity, making it a valuable tool in integrated pest management .
Eigenschaften
IUPAC Name |
N-[[3,5-dichloro-2-fluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]carbamoyl]-2,6-difluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H7Cl2F9N2O3/c18-5-4-8(29-15(32)30-13(31)9-6(20)2-1-3-7(9)21)11(22)10(19)12(5)33-17(27,28)14(23)16(24,25)26/h1-4,14H,(H2,29,30,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYGAJLZOJPJGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC(=C(C(=C2F)Cl)OC(C(C(F)(F)F)F)(F)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H7Cl2F9N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0034774 | |
| Record name | Noviflumuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0034774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
529.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121451-02-3 | |
| Record name | Noviflumuron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121451-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Noviflumuron [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121451023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Noviflumuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0034774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[[3,5-dichloro-2-fluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]carbamoyl]-2,6-difluorobenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.387 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NOVIFLUMURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E99C7TUW20 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

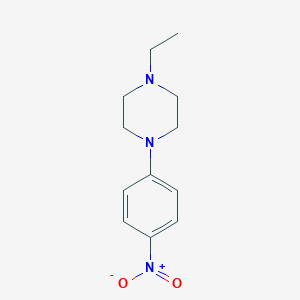
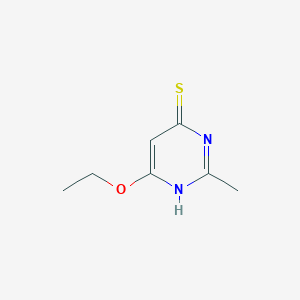
![(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid](/img/structure/B49481.png)
![[3-(acetyloxymethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl acetate](/img/structure/B49483.png)

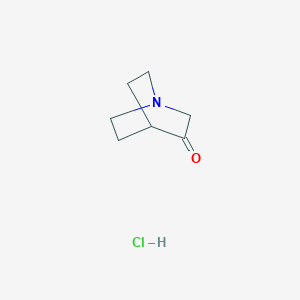
![5-[Dichloro(fluoro)methyl]-1,2-oxazole](/img/structure/B49495.png)
![Ethyl imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B49496.png)
![6-Methyl-8-nitro-3,4-dihydro-2H-imidazo[5,1-b][1,3]thiazin-3-ol](/img/structure/B49497.png)
